An In-depth Technical Guide to the Synthesis and Properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
An In-depth Technical Guide to the Synthesis and Properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, a valuable building block in coordination chemistry and materials science. This document details established synthetic protocols, including the Duff and Reimer-Tiemann reactions, and presents a thorough compilation of its physicochemical properties. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, its utility in synthesizing Schiff bases and metal complexes with diverse biological activities suggests its potential as a scaffold in medicinal chemistry. This guide is intended to be a foundational resource for researchers interested in the application and further investigation of this compound.
Introduction
5-(tert-Butyl)-2-hydroxyisophthalaldehyde, also known by its synonym 4-tert-Butyl-2,6-diformylphenol, is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group and two formyl (aldehyde) groups ortho to the hydroxyl group. This unique substitution pattern makes it a versatile precursor for the synthesis of a variety of derivatives, most notably Schiff bases and their corresponding metal complexes, known as salen-type ligands.[1][2][3] These derivatives have garnered significant interest due to their wide range of applications in catalysis, materials science, and as biologically active agents.[4][5][6] This guide aims to provide a detailed technical overview of its synthesis and properties to facilitate its use in research and development.
Synthesis
The introduction of two formyl groups onto the 4-tert-butylphenol backbone is typically achieved through electrophilic aromatic substitution reactions. The two most prominent methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7] A modified Duff reaction using trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for the diformylation of 4-substituted phenols.
A general workflow for the synthesis of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde via the Duff reaction is depicted below.
Caption: Synthetic workflow for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde.
This protocol is adapted from established literature procedures for the diformylation of 4-tert-butylphenol.
Materials:
-
4-tert-Butylphenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
4 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid.
-
Heat the resulting solution to reflux under a nitrogen atmosphere for 24 hours. The color of the solution may change during this time.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M HCl and stir for 10 minutes.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with 4 M HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-(tert-Butyl)-2-hydroxyisophthalaldehyde as a solid.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which employs chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While this method is effective, it can sometimes lead to a mixture of mono- and di-formylated products, as well as para-substituted isomers.
Caption: Key steps in the Reimer-Tiemann formylation.
Materials:
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4-tert-Butylphenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve 4-tert-butylphenol in an aqueous solution of sodium or potassium hydroxide.
-
Add chloroform to the solution. The reaction is often carried out in a biphasic system with vigorous stirring.
-
Heat the mixture under reflux for several hours. The reaction can be exothermic and may require initial heating to start.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde | [11] |
| Synonyms | 4-tert-Butyl-2,6-diformylphenol | [12][13] |
| CAS Number | 84501-28-0 | [12][13] |
| Molecular Formula | C₁₂H₁₄O₃ | [11] |
| Molecular Weight | 206.24 g/mol | [11][12] |
| Appearance | White to yellow crystalline powder | [13] |
| Melting Point | 99-103 °C | [12] |
| Solubility | Soluble in common organic solvents | |
| pKa | (Not available) |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for the diformyl product was not found in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure and data from similar compounds.
-
¹H NMR: Expected signals would include a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), singlets for the two aromatic protons, a singlet for the two aldehyde protons, and a singlet for the nine protons of the tert-butyl group.
-
¹³C NMR: Expected signals would include those for the two aldehyde carbons, the aromatic carbons (including those bearing the hydroxyl, tert-butyl, and aldehyde groups, as well as the unsubstituted aromatic carbons), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
For the related mono-formylated compound, 5-tert-butyl-2-hydroxybenzaldehyde, the following NMR data has been reported:
-
¹H NMR (300 MHz, CDCl₃): δ 10.86 (s, 1H, ArOH), 9.87 (s, 1H, HC=O), 7.57 (dd, 1H, ArH), 7.50 (d, 1H, ArH), 6.92 (d, 1H, ArH), 1.31 (s, 9H, C(CH₃)₃).[14]
-
¹³C NMR (75 MHz, CDCl₃): δ 190.7 (CHO), 159.3 (Ar-Cq-OH), 142.6 (Ar-Cq-tButyl), 134.6 (Ar-CH), 129.6 (Ar-CH), 119.8 (Ar-CH), 117.0 (Ar-CH), 33.9 (C(CH₃)₃), 31.1 (C(CH₃)₃).[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde would be expected to show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ for the tert-butyl group.
-
C=O stretch (aldehyde): A strong, sharp band in the region of 1650-1700 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (phenol): A band in the region of 1200-1260 cm⁻¹.
Biological Activities and Applications in Drug Development
Currently, there is a lack of direct evidence in the scientific literature describing specific biological activities or signaling pathway modulation by 5-(tert-Butyl)-2-hydroxyisophthalaldehyde itself. Searches for its involvement in drug development did not yield significant results.
However, the primary application of this compound is in the synthesis of Schiff bases and their metal complexes.[12] These derivatives have been the subject of extensive research and have demonstrated a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Schiff bases are known to possess significant antibacterial and antifungal properties.[4][5][6]
-
Anticancer Activity: Certain metal complexes of salen-type ligands have been investigated for their cytotoxic effects on cancer cell lines.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, and derivatives of this aldehyde may retain or exhibit enhanced antioxidant capabilities.[4]
The biological activity of these Schiff base derivatives is often attributed to the imine group (-C=N-) and the ability of the overall ligand to chelate metal ions.[4] Therefore, 5-(tert-Butyl)-2-hydroxyisophthalaldehyde serves as a critical scaffold for the development of potentially therapeutic agents. Further research is warranted to explore the direct biological effects of the parent aldehyde.
It is important to note that some related phenolic compounds, such as 2,4-di-tert-butylphenol, have been investigated for their potential as endocrine disruptors by activating retinoid X receptors (RXRs), which are involved in various signaling pathways.[15] Whether 5-(tert-Butyl)-2-hydroxyisophthalaldehyde shares such activities remains to be determined.
Conclusion
5-(tert-Butyl)-2-hydroxyisophthalaldehyde is a synthetically accessible and versatile intermediate. The Duff and Reimer-Tiemann reactions provide viable routes for its preparation from 4-tert-butylphenol. Its well-defined physical and chemical properties make it a reliable starting material for further chemical synthesis. While direct biological data on the compound itself is scarce, its role as a precursor to a wide range of biologically active Schiff bases and metal complexes underscores its importance in medicinal chemistry and drug discovery research. This guide provides the necessary foundational information for researchers to utilize and further investigate this valuable chemical entity.
References
- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and characterization of salen and thiocyanate complexes with Co 2+ , Fe 3+ , Cu 2+ , and Mn 2+ transition metal cations | Semantic Scholar [semanticscholar.org]
- 4. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
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- 7. Contact Support [mychemblog.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]
- 11. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
